molecular formula C16H16N2O2S B4978504 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate

2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate

Cat. No. B4978504
M. Wt: 300.4 g/mol
InChI Key: ULFUBRUDFOOUAW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate, also known as BIMS, is a chemical compound that has been widely researched for its potential applications in various fields. BIMS is a sulfenate ester derivative of benzimidazole and has been shown to possess unique chemical and biological properties that make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate has been shown to possess a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been shown to possess unique optical and electronic properties that make it a promising candidate for the development of new materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate in scientific research is its relatively simple synthesis method and low cost. 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate is also highly stable and can be easily stored for extended periods of time. However, one limitation of using 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate. One area of interest is the development of new drugs and therapies based on the unique chemical and biological properties of 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate. Another area of interest is the development of new materials based on the unique optical and electronic properties of 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate. Further research is also needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate involves the reaction of benzimidazole-2-thiol with 4-methoxyphenylacetic acid in the presence of a suitable oxidizing agent. The resulting product is then treated with hydrogen peroxide to yield 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate. The synthesis of 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies. 2-(4-methoxyphenyl)ethyl 1H-benzimidazole-2-sulfenate has also been investigated for its potential applications in the field of material science, where it has been shown to possess unique optical and electronic properties.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-19-13-8-6-12(7-9-13)10-11-20-21-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUBRUDFOOUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCOSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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